molecular formula C17H16ClNO4 B3753837 3-{[4-(4-chlorophenoxy)butanoyl]amino}benzoic acid

3-{[4-(4-chlorophenoxy)butanoyl]amino}benzoic acid

Cat. No.: B3753837
M. Wt: 333.8 g/mol
InChI Key: VLDGUYCBIKJYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It’s widely used as a food preservative and in the manufacture of various cosmetics, dyes, plastics, and insect repellents . The presence of the chlorophenoxy and butanoyl groups suggests that this compound might have unique properties not found in benzoic acid itself .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. The compound appears to have a benzene ring (from benzoic acid), attached to which is a butanoyl group and a chlorophenoxy group .


Chemical Reactions Analysis

Again, while I don’t have specific information on this compound, benzoic acid and its derivatives are known to undergo a variety of chemical reactions, including reactions with bases and nucleophiles .


Physical and Chemical Properties Analysis

Benzoic acid is a solid at room temperature and has a melting point of 122 degrees Celsius . It’s slightly soluble in water but more soluble in organic solvents . The presence of the chlorophenoxy and butanoyl groups in your compound could alter these properties .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, benzoic acid, when used as a food preservative, acts by creating an acidic environment that inhibits the growth of certain types of bacteria and fungi .

Safety and Hazards

Benzoic acid is generally considered safe for use in foods, but it can cause skin and eye irritation, and may be harmful if swallowed . It’s also harmful to aquatic life . The safety and hazards of your specific compound could be different and would need to be determined through testing.

Properties

IUPAC Name

3-[4-(4-chlorophenoxy)butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c18-13-6-8-15(9-7-13)23-10-2-5-16(20)19-14-4-1-3-12(11-14)17(21)22/h1,3-4,6-9,11H,2,5,10H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDGUYCBIKJYCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CCCOC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(4-chlorophenoxy)butanoyl]amino}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{[4-(4-chlorophenoxy)butanoyl]amino}benzoic acid
Reactant of Route 3
Reactant of Route 3
3-{[4-(4-chlorophenoxy)butanoyl]amino}benzoic acid
Reactant of Route 4
3-{[4-(4-chlorophenoxy)butanoyl]amino}benzoic acid
Reactant of Route 5
Reactant of Route 5
3-{[4-(4-chlorophenoxy)butanoyl]amino}benzoic acid
Reactant of Route 6
3-{[4-(4-chlorophenoxy)butanoyl]amino}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.